molecular formula C18H15ClN2O3 B2882479 2-chloro-N-(4-(methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl)benzamide CAS No. 1251685-40-1

2-chloro-N-(4-(methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl)benzamide

Cat. No.: B2882479
CAS No.: 1251685-40-1
M. Wt: 342.78
InChI Key: OPNZFNAVDUTCOS-UHFFFAOYSA-N
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Description

2-chloro-N-(4-(methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a chloro group, a methoxymethyl group, and a quinoline moiety. It is used in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-(methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl)benzamide typically involves the condensation of 2-chlorobenzoyl chloride with 4-(methoxymethyl)-2-oxo-1,2-dihydroquinoline-7-amine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-(methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The methoxymethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carbonyl group in the quinoline moiety can be reduced to form a hydroxyl group.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

2-chloro-N-(4-(methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-(methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(4-methoxybenzyl)benzamide
  • 4-chloro-N-(4-methoxybenzyl)benzamide
  • 2-chloro-N-methoxy-N-methylbenzamide

Uniqueness

2-chloro-N-(4-(methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl)benzamide is unique due to the presence of the quinoline moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar benzamide compounds and contributes to its specific applications in research and industry.

Properties

IUPAC Name

2-chloro-N-[4-(methoxymethyl)-2-oxo-1H-quinolin-7-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O3/c1-24-10-11-8-17(22)21-16-9-12(6-7-13(11)16)20-18(23)14-4-2-3-5-15(14)19/h2-9H,10H2,1H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPNZFNAVDUTCOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=O)NC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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